3-Methyl-1-(piperidin-4-yl)butan-1-ol
Overview
Description
“3-Methyl-1-(piperidin-4-yl)butan-1-ol” is a chemical compound with the empirical formula C10H21NO . It is a solid substance and is part of the heterocyclic building blocks .
Synthesis Analysis
While specific synthesis methods for “3-Methyl-1-(piperidin-4-yl)butan-1-ol” were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These include the modulation of the aliphatic chain linking the moiety to the piperidine ring, modulation of the amide substituent and linker, replacement of the moiety with urea-like substructures, and elimination of the piperidine ring and moiety functionalization .
Molecular Structure Analysis
The molecular weight of “3-Methyl-1-(piperidin-4-yl)butan-1-ol” is 171.28 . The SMILES string representation of the molecule is OC(CC©C)C1CCNCC1 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-1-(piperidin-4-yl)butan-1-ol” were not found, piperidine derivatives have been used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Physical And Chemical Properties Analysis
“3-Methyl-1-(piperidin-4-yl)butan-1-ol” is a solid substance . Its empirical formula is C10H21NO , and its molecular weight is 171.28 .
Scientific Research Applications
Synthesis and Pharmacology
3-Methyl-1-(piperidin-4-yl)butan-1-ol is a derivative of piperidine, and its synthesis methods, pharmacological properties, and uses are significant in medicinal chemistry. It's related to various derivatives, such as trihexyphenidyl, biperiden, and raloxifene, which are used for their pharmacological effects (Vardanyan, 2018).
Chemo-Enzymatic Synthesis
The compound has been studied for its efficient chemo-enzymatic synthesis. One such synthesis is the production of enantiopure (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, an intermediate for (R)-arimoclomol, demonstrating its significance in the synthesis of complex molecules (Banoth et al., 2012).
Intermediate for Repaglinide Synthesis
The compound serves as a key intermediate in the synthesis of repaglinide, a drug used for managing diabetes. The development of a large-scale synthesis process for this intermediate shows its industrial and pharmacological importance (Kolla et al., 2006).
Antidepressant Activity Analysis
It has been evaluated for antidepressant activity in the form of 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols. These compounds were studied for their effects on behavior, showcasing the compound's relevance in neuropsychopharmacology (Kumar et al., 2004).
CCR5 Antagonists for HIV-1
Derivatives of 3-Methyl-1-(piperidin-4-yl)butan-1-ol have been studied as potent CCR5 antagonists, potentially useful in anti-HIV-1 therapies. This application demonstrates its role in developing treatments for viral infections (Finke et al., 2001).
Synthesis of Tolperisone Metabolites
Its derivatives, such as 1-(4′-Carboxyphenyl)-2-methyl-3-(piperidine-1-yl)-propan-1-one, have been synthesized in both racemic and optically active forms, indicating its role in the production of metabolites for muscle relaxants (Bálint et al., 2002).
Catalysis in Organic Synthesis
The compound is involved in catalytic synthesis processes. For instance, it has been used in the synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol and 1-(α-amido alkyl)-2-naphthol under ultrasound irradiation, highlighting its role in facilitating complex organic reactions (Mokhtary & Torabi, 2017).
Intermediate for Nociceptin Antagonists
It has been used in the synthesis of intermediates for nociceptin antagonists, compounds that could be relevant in pain management and opioid receptor research (Jona et al., 2009).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-methyl-1-piperidin-4-ylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(2)7-10(12)9-3-5-11-6-4-9/h8-12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFKBMNAAHURFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660737 | |
Record name | 3-Methyl-1-(piperidin-4-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperidin-4-yl)butan-1-ol | |
CAS RN |
915921-27-6 | |
Record name | α-(2-Methylpropyl)-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915921-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1-(piperidin-4-yl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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